1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester is a complex organic compound characterized by its unique molecular structure. This compound is part of the spiro compound family, which consists of two rings that share a single atom. The presence of oxygen atoms within its structure makes it an interesting subject for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,9-trioxadispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may be useful in studying biological systems and interactions.
Industry: It may be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1,4,9-trioxadispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Spiro[4.2.5.2]pentadecane derivatives: These compounds share a similar spiro structure but may have different functional groups.
Other trioxa compounds: Compounds with similar oxygen-containing structures but different ring sizes or configurations.
Uniqueness: 1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester stands out due to its specific arrangement of oxygen atoms and the spiro configuration, which can impart unique chemical and physical properties compared to other similar compounds.
This compound's versatility and unique structure make it a valuable subject for further research and development across various scientific and industrial fields.
Properties
IUPAC Name |
methyl 1,4,9-trioxadispiro[4.2.58.25]pentadecane-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-16-12(15)11-3-2-4-13(19-11)5-7-14(8-6-13)17-9-10-18-14/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINQILFVWJDYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2(O1)CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.